molecular formula C22H20N2O B15012959 (3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol

(3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol

Cat. No.: B15012959
M. Wt: 328.4 g/mol
InChI Key: CHLWQZNKBIPHBR-UHFFFAOYSA-N
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Description

{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL is a complex organic compound that features a combination of carbazole and phenyl groups This compound is notable for its unique structure, which includes an azomethine linkage (C=N) and a hydroxyl group (OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-aminophenylmethanol. This reaction is carried out in an ethanol solvent under stirring conditions. The reaction proceeds efficiently at room temperature, yielding the desired Schiff base product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The azomethine linkage can be reduced to form an amine.

    Substitution: The phenyl and carbazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL involves its interaction with various molecular targets. The azomethine linkage allows it to act as a ligand, coordinating with metal ions and forming stable complexes. These complexes can exhibit unique catalytic, pharmacological, and physicochemical properties . The hydroxyl group also contributes to its reactivity, enabling hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL is unique due to its specific combination of carbazole and phenyl groups, along with the presence of both azomethine and hydroxyl functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

[3-[(9-ethylcarbazol-3-yl)methylideneamino]phenyl]methanol

InChI

InChI=1S/C22H20N2O/c1-2-24-21-9-4-3-8-19(21)20-13-16(10-11-22(20)24)14-23-18-7-5-6-17(12-18)15-25/h3-14,25H,2,15H2,1H3

InChI Key

CHLWQZNKBIPHBR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=CC(=C3)CO)C4=CC=CC=C41

Origin of Product

United States

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